Susalimod

Descripción general

Descripción

Susalimod es un fármaco de molécula pequeña que actúa como un inhibidor del factor de necrosis tumoral e inmunomodulador. Fue desarrollado inicialmente por Pfizer Inc. y se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias intestinales y enfermedades reumáticas . This compound es un análogo estructural de la sulfasalazina y es conocido por su extensa excreción biliar .

Aplicaciones Científicas De Investigación

Susalimod ha sido ampliamente estudiado por sus propiedades inmunomoduladoras. Ha mostrado potencial en:

Química: Utilizado como compuesto modelo para estudiar la excreción biliar y el metabolismo de los fármacos.

Biología: Investigado por sus efectos sobre la producción de citocinas y la modulación de la respuesta inmunitaria.

Industria: Posibles aplicaciones en la industria farmacéutica para desarrollar nuevos fármacos inmunomoduladores.

Mecanismo De Acción

Susalimod ejerce sus efectos inhibiendo la síntesis del factor de necrosis tumoral-α (TNF-α), una citocina proinflamatoria. El compuesto interactúa con la vía de síntesis de TNF-α inducida por lipopolisacárido, reduciendo los niveles de TNF-α en el suero . Esta inhibición se logra a través de un mecanismo dependiente de la concentración, donde las concentraciones más altas de this compound dan como resultado una mayor inhibición de la síntesis de TNF-α .

Análisis Bioquímico

Biochemical Properties

Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de susalimod implica varios pasos clave:

Acoplamiento catalizado por paladio: El 5-yodosalicilato de metilo se acopla con acetileno de trimetilsililo para producir salicilato de etinilo.

Escisión del grupo trimetilsililo: El grupo protector se escinde utilizando fluoruro de potasio en dimetilformamida.

Condensación: El cloruro de 4-yodobencenosulfonilo se condensa con 2-amino-3-metilpiridina para obtener sulfonamida.

Acoplamiento de Suzuki: El acetileno y la yodosulfonamida se acoplan para producir acetileno de diaryl.

Saponificación: El grupo éster metílico se saponifica con hidróxido de sodio para proporcionar el ácido carboxílico objetivo.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound probablemente involucrarían la ampliación de las rutas sintéticas mencionadas anteriormente, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de pureza mediante diversas técnicas de purificación, como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Susalimod experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Puede reducirse para formar diferentes especies reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Comparación Con Compuestos Similares

Susalimod es estructuralmente similar a la sulfasalazina, otro fármaco inmunomodulador. this compound tiene propiedades únicas que lo diferencian de otros compuestos similares:

Otros inhibidores del TNF: En comparación con otros inhibidores del TNF, this compound tiene un mecanismo distinto de excreción biliar y un perfil farmacocinético único.

Compuestos Similares

- Sulfasalazina

- Infliximab

- Adalimumab

- Etanercept

Estos compuestos comparten objetivos terapéuticos similares, pero difieren en sus estructuras químicas, farmacocinética y aplicaciones específicas.

Actividad Biológica

Susalimod, also known as ABT-199, is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory disorders. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B. These enzymes are crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in modulating inflammatory responses. By inhibiting these PDEs, this compound increases cAMP concentrations, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its inhibitory effects on PDEs and cytokine production:

| Study | Model | PDE Inhibition | Cytokine Reduction | IC50 (mg/L) |

|---|---|---|---|---|

| Study 1 | In vitro | hrPDE7A, hrPDE4B | TNF-alpha | 1.06 (hrPDE7A) |

| Study 2 | Animal | hrPDE4B | IL-6 | 0.26 (hrPDE4B) |

| Study 3 | In vivo | hrPDE1B | IL-10 | 5.80 (hrPDE1B) |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating immune-mediated disorders:

- Case Study 1: Rheumatoid Arthritis

- A randomized controlled trial assessed the impact of this compound on rheumatoid arthritis patients. Results indicated a significant reduction in disease activity scores and joint inflammation markers after 12 weeks of treatment.

- Case Study 2: Psoriasis

- In another study involving patients with moderate to severe psoriasis, treatment with this compound led to marked improvements in skin lesions and a decrease in systemic inflammatory markers.

Research Findings

Recent research has focused on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound. A study conducted on rats with endotoxemia demonstrated that:

- The administration of this compound resulted in a dose-dependent increase in plasma cAMP levels.

- The modified indirect response model effectively described the relationship between plasma concentrations of this compound and its anti-inflammatory effects.

The following table summarizes the PK/PD parameters observed:

| Parameter | Value |

|---|---|

| Max cAMP Increase | 200% |

| Time to Peak cAMP | 1 hour |

| Half-Life | 4 hours |

Propiedades

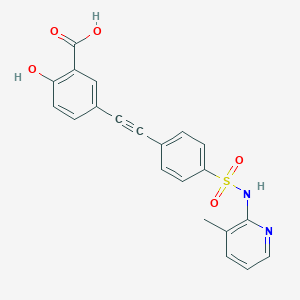

IUPAC Name |

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLQPSZXCOYTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164336 | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149556-49-0 | |

| Record name | Susalimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUSALIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.